2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Electrophilic substitution Structure-Reactivity Relationship Imidazo[2,1-b]thiazole chemistry

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-29-7) is a synthetic, trifluoromethylated heterocyclic compound built on the imidazo[2,1-b]thiazole scaffold, carrying a 3-methyl substituent and a 4-trifluoroacetamidophenyl group at the 6-position. Its primary structural differentiation from the closest commercially cataloged analog—2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893989-63-4)—lies in the presence of the 3-methyl group, which is known to alter electrophilic reactivity, lipophilicity, and potentially target-binding affinity within this heterocyclic class.

Molecular Formula C14H10F3N3OS
Molecular Weight 325.31
CAS No. 893984-29-7
Cat. No. B2400715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
CAS893984-29-7
Molecular FormulaC14H10F3N3OS
Molecular Weight325.31
Structural Identifiers
SMILESCC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C(F)(F)F
InChIInChI=1S/C14H10F3N3OS/c1-8-7-22-13-19-11(6-20(8)13)9-2-4-10(5-3-9)18-12(21)14(15,16)17/h2-7H,1H3,(H,18,21)
InChIKeyNQSFQMFQKNQTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-29-7) Procurement & Selection Guide


2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893984-29-7) is a synthetic, trifluoromethylated heterocyclic compound built on the imidazo[2,1-b]thiazole scaffold, carrying a 3-methyl substituent and a 4-trifluoroacetamidophenyl group at the 6-position [1]. Its primary structural differentiation from the closest commercially cataloged analog—2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (CAS 893989-63-4)—lies in the presence of the 3-methyl group, which is known to alter electrophilic reactivity, lipophilicity, and potentially target-binding affinity within this heterocyclic class [2].

Why 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide Cannot Be Freely Substituted with Other Imidazo[2,1-b]thiazole Acetamides


Within the imidazo[2,1-b]thiazole acetamide family, substituent variations at the 3-position are not inert. Quantitative electrophilic substitution studies demonstrate that a 3-methyl group accelerates reactivity at position 5 by a factor of approximately 3 compared to the unsubstituted core [1]. Furthermore, the 3-methyl-imidazo[2,1-b]thiazole scaffold has been advanced into distinct biological target classes—notably dihydrofolate reductase (DHFR) inhibition—where specific analogs achieve nanomolar IC50 values [2]. Substituting this compound with a des-methyl or differently substituted analog therefore introduces uncontrolled variables in both chemical reactivity and biological target engagement that cannot be assumed equivalent without direct comparative data.

Comparative Evidence: 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide Versus Closest Analogs


3-Methyl Substituent Accelerates Electrophilic Substitution at Position 5 by ~3-Fold Relative to Unsubstituted Imidazo[2,1-b]thiazole Core

The 3-methyl group on the imidazo[2,1-b]thiazole ring increases the rate constant (k1) for acid-catalyzed deuteriation at position 5 by a factor of approximately 3 compared to the core scaffold lacking this substituent [1]. This quantitative reactivity difference establishes that the 3-methylated analog is chemically more activated toward electrophilic functionalization than its des-methyl counterpart (CAS 893989-63-4).

Electrophilic substitution Structure-Reactivity Relationship Imidazo[2,1-b]thiazole chemistry

3-Methyl Substitution Increases Calculated Partition Coefficient (XLogP3) by 0.7 Relative to Des-Methyl Analog

Computational comparison of XLogP3 values shows that the 3-methyl group contributes a measurable increase in lipophilicity. PubChem-computed XLogP3 for 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (MW 325.31) is 3.0, while the des-methyl analog (MW 311.28) has a computed XLogP3 of approximately 2.3 [1]. This 0.7 log unit difference represents a ~5-fold predicted increase in octanol-water partition, altering membrane permeability and non-specific binding.

Lipophilicity ADME Physicochemical property differentiation

3-Methyl-Imidazo[2,1-b]thiazole Scaffold Demonstrates DHFR Inhibition Comparable to Methotrexate (IC50 0.079–0.085 μM)

Although this specific compound has not been directly evaluated, the 3-methyl-imidazo[2,1-b]thiazole scaffold—the precise core present in 893984-29-7—has demonstrated potent DHFR inhibition in published studies. Lead compounds 22 and 23 from the Ewida et al. 2021 series, bearing the identical 3-methyl-imidazo[2,1-b]thiazole core, exhibited DHFR IC50 values of 0.079 and 0.085 μM, respectively, comparable to methotrexate (IC50 0.087 μM) [1]. These compounds also showed in vivo tumor volume reduction in an EAC solid tumor mouse model.

DHFR inhibition Antifolate activity Kinase inhibitor scaffold

Trifluoroacetamide Group Confers Metabolic Stability and Unique Electronic Properties Versus Non-Fluorinated Acetamide Analogs

The trifluoroacetamide moiety present in 893984-29-7 provides three distinct advantages over a standard acetamide: (1) strong electron-withdrawing character (σ* ≈ 2.6 for CF3) that modulates the pKa of the amide NH and reduces susceptibility to hydrolytic amidases [1]; (2) enhanced metabolic oxidative stability due to the absence of oxidizable C–H bonds on the acetyl carbon; and (3) a unique 19F NMR handle for quantitative tracking in biological matrices. Analogs bearing CH3-acetyl or formyl groups lack these combined features.

Trifluoroacetamide stability Metabolic resistance Electronic effects

Molecular Weight and Heavy Atom Count Differentiation from Close-Series Analogs Affects Binding Assay Interpretability

The target compound (MW 325.31, C14H10F3N3OS) differs from the des-methyl analog (MW 311.28) by exactly one CH2 group (14 Da), and from the non-fluorinated acetamide analog N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide (MW 299.37) by two fluorine atoms [1]. These precise mass differences, while small, are significant for quantitative mass spectrometry-based assays where isotopic patterns and exact mass must be specified. Additionally, the three fluorine atoms contribute to a distinct 19F-based detection capability unavailable in non-fluorinated series members.

Molecular weight differentiation Assay design Chemical procurement specification

Optimal Scientific Application Scenarios for 2,2,2-Trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration in DHFR-Targeted Antifolate Programs

The 3-methyl-imidazo[2,1-b]thiazole scaffold in this compound directly matches the chemotype validated in published DHFR inhibitor studies achieving IC50 values as low as 0.079 μM [1]. The 4-trifluoroacetamidophenyl appendage provides a distinct exit vector for probing the DHFR binding pocket beyond the catalytic site, making this compound suitable as a key intermediate for synthesizing focused antifolate libraries and comparing potency shifts against methotrexate benchmarks.

Electrophilic Derivatization Platform for Position-5 Functionalization

The ~3-fold enhanced electrophilic substitution rate at position 5, attributable to the 3-methyl group [1], positions this compound as a preferred substrate for introducing diverse electrophiles (halogens, nitro, acyl groups) regioselectively at position 5. This reactivity advantage is critical for laboratories constructing position-5-diversified imidazo[2,1-b]thiazole libraries, where the des-methyl analog would react more sluggishly under identical conditions.

19F NMR and LC-MS Traceable Probe for In Vitro Pharmacology

The combination of three chemically equivalent trifluoromethyl fluorine atoms (singlet in 19F NMR) with an exact mass of 325.31 enables sensitive, background-free detection in complex biological matrices [1]. This makes the compound an advantageous choice for in vitro metabolic stability studies, protein-binding assays, and cellular uptake experiments where non-fluorinated acetamide analogs would lack a spectroscopic handle.

Kinase and Receptor Tyrosine Kinase Inhibitor Lead Generation

Imidazo[2,1-b]thiazoles have been crystallographically characterized as multi-targeted inhibitors of IGF-1R and EGFR family kinases [1]. The 3-methyl and trifluoroacetamide substitutions present in this compound offer differential binding profiles compared to published inhibitors such as the PDB entry 3LZB ligand, providing a structurally distinct starting point for kinase selectivity profiling and medicinal chemistry optimization.

Quote Request

Request a Quote for 2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.